molecular formula C14H10BrN3S B2429978 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 204077-08-7

5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2429978
CAS No.: 204077-08-7
M. Wt: 332.22
InChI Key: YDNKKOJZQFGCRA-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromophenyl group at the 5-position, a phenyl group at the 4-position, and a thiol group at the 3-position of the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Mechanism of Action

Target of Action

Similar compounds have been found to have anticancer activity , suggesting that the compound may target cancer cells or specific proteins within these cells.

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level .

Biochemical Pathways

Given the potential anticancer activity of similar compounds , it’s plausible that the compound could affect pathways related to cell growth and proliferation.

Pharmacokinetics

A study on similar compounds has described their synthesis, anticancer activity, molecular docking studies, adme, and toxicity prediction . This suggests that the compound could have similar pharmacokinetic properties, which would impact its bioavailability.

Result of Action

Similar compounds have demonstrated significant anticancer activity against certain cancer cell lines . This suggests that the compound could have a similar effect, potentially inhibiting the growth of cancer cells.

Action Environment

It’s worth noting that the efficacy of similar compounds in anticancer activity could potentially be influenced by factors such as the concentration of the compound, the type of cancer cells, and the specific conditions of the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method starts with the reaction of 3-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyldiimidazole to yield the desired triazole-thiol compound. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and more efficient heat transfer. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of 5-phenyl-4-phenyl-4H-1,2,4-triazole-3-thiol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-amine
  • 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-ol
  • 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-methyl

Uniqueness

5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for the formation of disulfide bonds and covalent interactions with proteins, making it a valuable tool in biochemical studies and drug design .

Properties

IUPAC Name

3-(3-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNKKOJZQFGCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204077-08-7
Record name 5-(3-BROMOPHENYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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